Welcome to the BenchChem Online Store!
molecular formula C16H17N B1654324 n,n-Dimethyl-4-(1-phenylethenyl)aniline CAS No. 22057-80-3

n,n-Dimethyl-4-(1-phenylethenyl)aniline

Cat. No. B1654324
M. Wt: 223.31 g/mol
InChI Key: CUNGEDBAKYMGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06150065

Procedure details

10 ml of 1,2-dichloroethane and 1 ml (12.9 mmol) of N,N-dimethylformamide (DMF) were weighed and placed in a 100 ml reaction flask. To the mixture was gradually added dropwise 1.0 g (6.5 mmol) of phosphorus oxychloride while the mixture was cooled in ice-water. A bath was dismantled and the mixture was stirred for 10 minutes. Then, 5 ml of 1,2-dichloroethane containing 1.3 g (5.8 mmol) of 1-(p-dimethylaminophenyl)-1-phenylethylene (3a) which was synthesized from 4-dimethylaminobenzophenone (2a) and methylmagnesium chloride by using the method described in JP-B No. H7-21646 was added dropwise to the mixture. The resulting mixture was stirred for 3 hours at the same temperature and was then poured into water, which was then neutralized by addition of soda ash. The neutralized solution was heated at 80° C. to carry out a decomposition reaction and the resulting solution was subjected to separatory treatment. The water phase was subjected to an extraction treatment using toluene and the extract was combined with the organic phase. The resulting solution was washed with water and dried/concentrated using magnesium sulfate to obtain 1.4 g of a mixed product (6a) of a cis-isomer and a trans-isomer. The mixed product was recrystallized from a mixed solvent consisting of hexane and toluene to obtain 440 mg of 3-(p-dimethylaminophenyl)-3-phenylacrolein (7a). The yield was 29.3% and the melting point (mp) was 134-136° C. The ratio of trans-isomer measured by H-NMR was 0.98 (the ratio of trans-isomer are hereinafter indicated by a value measured by 1H-NMR). 1H-NMR (only peaks of trans-isomer are described) δ; 3.05 (s, 6H), 6.59(d, J=8.2 Hz, 1H), 6.67(d, J=9.1 Hz, 2H), 7.27(d, J=7.9 Hz, 2H), 7.47(m, 3H), 9.38(d, J=8.2 Hz, 1H). MS (m/z); 251, 234, 223, 207, 178, 165, 145, 121, 102, 91, 77, 42.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:27])[C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)=[CH:15][CH:14]=1.C[Mg]Cl>C1(C)C=CC=CC=1.O.ClCCCl>[CH3:11][N:12]([CH3:27])[C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH2:1])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
A bath was dismantled
ADDITION
Type
ADDITION
Details
H7-21646 was added dropwise to the mixture
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 3 hours at the same temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
was then neutralized by addition of soda ash
CUSTOM
Type
CUSTOM
Details
a decomposition reaction
WASH
Type
WASH
Details
The resulting solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
dried/concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(=C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.